molecular formula C22H18ClFN2O2 B14945545 N-(2-chlorophenyl)-2-{[3-(2-fluorophenyl)propanoyl]amino}benzamide

N-(2-chlorophenyl)-2-{[3-(2-fluorophenyl)propanoyl]amino}benzamide

Cat. No.: B14945545
M. Wt: 396.8 g/mol
InChI Key: XJOGBTVTFNBFMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-2-{[3-(2-fluorophenyl)propanoyl]amino}benzamide is a synthetic organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-{[3-(2-fluorophenyl)propanoyl]amino}benzamide typically involves multi-step organic reactions. A common synthetic route might include:

    Acylation Reaction: Starting with 2-chlorobenzoic acid, it can be converted to its corresponding acyl chloride using reagents like thionyl chloride.

    Amidation Reaction: The acyl chloride can then react with 3-(2-fluorophenyl)propanoic acid in the presence of a base like triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-2-{[3-(2-fluorophenyl)propanoyl]amino}benzamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogen atoms in the compound can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Potential therapeutic applications, including anti-inflammatory or anticancer properties.

    Industry: Used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-2-{[3-(2-fluorophenyl)propanoyl]amino}benzamide would depend on its specific biological target. It might interact with enzymes or receptors, altering their activity and leading to a biological response. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    N-(2-chlorophenyl)-2-{[3-(2-fluorophenyl)propanoyl]amino}benzamide: can be compared with other benzamides like:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity

Properties

Molecular Formula

C22H18ClFN2O2

Molecular Weight

396.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-[3-(2-fluorophenyl)propanoylamino]benzamide

InChI

InChI=1S/C22H18ClFN2O2/c23-17-9-3-6-12-20(17)26-22(28)16-8-2-5-11-19(16)25-21(27)14-13-15-7-1-4-10-18(15)24/h1-12H,13-14H2,(H,25,27)(H,26,28)

InChI Key

XJOGBTVTFNBFMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.